molecular formula C9H10ClNO3S B1329795 Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- CAS No. 62374-67-8

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Cat. No.: B1329795
CAS No.: 62374-67-8
M. Wt: 247.7 g/mol
InChI Key: CQMOYSYLLYARBD-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is an organosulfur compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetylamino group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- has several applications in scientific research:

Mechanism of Action

The compound reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Safety and Hazards

“Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is harmful if swallowed and causes severe skin burns and eye damage . It is toxic to aquatic life and reacts with water to liberate toxic gas . It is also a corrosive substance that can cause injury to the skin, eyes, and respiratory tract .

Biochemical Analysis

Biochemical Properties

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable sulfonamide bonds. This interaction is essential for studying enzyme mechanisms and protein functions. The compound is known to react with lysine residues in proteins, thereby altering their activity and stability. Additionally, it can inhibit certain enzymes by modifying their active sites, which is useful in enzyme inhibition studies .

Cellular Effects

The effects of Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, on cells are profound. It can influence cell signaling pathways by modifying key signaling proteins. For instance, the compound can acetylate histones, leading to changes in gene expression. This acetylation process can either upregulate or downregulate the expression of specific genes, thereby affecting cellular metabolism and function. Moreover, it has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

At the molecular level, Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, exerts its effects through covalent modification of biomolecules. It binds to the amino groups of proteins and enzymes, forming sulfonamide bonds. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can acetylate lysine residues on histones, leading to changes in chromatin structure and gene expression. These molecular interactions are crucial for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, change over time. The compound is relatively stable under dry conditions but can degrade in the presence of moisture. Over time, its reactivity may decrease, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can cause sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity. These findings highlight the importance of dosage optimization in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- typically involves the reaction of acetanilide with chlorosulfonic acid. The process can be summarized as follows:

    Acetanilide Introduction: Acetanilide is introduced into a stirred solution of chlorosulfuric acid at a temperature of 20°C.

    Heating: The solution is then heated to 55°C and maintained at this temperature for 1.5 hours.

    Cooling and Precipitation: The solution is cooled to 20°C and introduced as a thin jet into water, which is kept at 0-5°C by external cooling.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product typically contains about 60% water and is dried to obtain the final product, which melts at 144-147°C .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unique due to its specific substitutions, which can influence its reactivity and applications. The presence of the acetylamino group can enhance its utility in pharmaceutical synthesis, particularly in the development of sulfa drugs .

Properties

IUPAC Name

4-acetamido-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMOYSYLLYARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069564
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62374-67-8
Record name 4-(Acetylamino)-2-methylbenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name 62374-67-8
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